molecular formula C5H12ClN B13470988 rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride

rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride

Cat. No.: B13470988
M. Wt: 121.61 g/mol
InChI Key: RQKKDDOOGVGULE-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride: is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its cyclobutane ring, which is substituted with a methyl group and an amine group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride typically involves the cyclization of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, amine derivatives, and oxidized products.

Scientific Research Applications

rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • rac-(1R,2R)-2-methoxycyclobutan-1-amine hydrochloride
  • rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
  • rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride

Uniqueness: rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C5H12ClN

Molecular Weight

121.61 g/mol

IUPAC Name

(1R,2R)-2-methylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C5H11N.ClH/c1-4-2-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1

InChI Key

RQKKDDOOGVGULE-TYSVMGFPSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]1N.Cl

Canonical SMILES

CC1CCC1N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.